molecular formula C25H34F2O5 B1681877 Tafluprost CAS No. 209860-87-7

Tafluprost

Cat. No. B1681877
M. Wt: 452.5 g/mol
InChI Key: WSNODXPBBALQOF-VEJSHDCNSA-N
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Description

Tafluprost is a unique 15-deoxy-15,15-difluoro-16-phenoxy prostaglandin F2α (PGF2α) analog used as an efficacious ocular hypotensive agent in the treatment of glaucoma and ocular hypertension . It is used topically (as eye drops) to control the progression of open-angle glaucoma and in the management of ocular hypertension .


Synthesis Analysis

A novel convergent synthesis of Tafluprost was developed employing Julia–Lythgoe olefination of the structurally advanced prostaglandin phenylsulfone with an aldehyde ω-chain synthon . Another key aspect of the route developed is deoxydifluorination of a trans-13,14-en-15-one with Deoxo-Fluor . Another approach to the synthesis of Tafluprost involves symmetrization and desymmetrization of a racemic precursor to control the absolute and relative stereochemistry of the cyclopentyl core .


Molecular Structure Analysis

The molecular formula of Tafluprost is C25H34F2O5 . The structure of Tafluprost includes a prostaglandin F2alpha in which the carboxylic acid function has been converted to the corresponding isopropyl ester and the 3-hydroxy-1-octenyl side-chain is substituted by 3,3-difluoro-4-phenoxybut-1-enyl .


Chemical Reactions Analysis

Tafluprost is a prostanoid selective FP receptor agonist . It has an affinity for the FP receptor that is approximately 12 times higher than that of the carboxylic acid of latanoprost, but with almost no potential to bind to other receptors .


Physical And Chemical Properties Analysis

Tafluprost has a molecular weight of 452.5 g/mol . It is a prostaglandins Falpha, an organofluorine compound, and an isopropyl ester . Tafluprost is a fluorinated analog of prostaglandin F2-alpha .

Scientific Research Applications

Synthesis and Manufacturing

Tafluprost is a unique prostaglandin F2α analog used in the treatment of glaucoma and ocular hypertension, either as monotherapy or as adjunctive therapy to β-blockers. A novel convergent synthesis of tafluprost has been developed, significantly reducing manufacturing costs. This synthesis uses the same prostaglandin phenylsulfone as a starting material in parallel syntheses of all commercially available antiglaucoma PGF2α analogs, demonstrating cost-effectiveness and efficient manufacturing processes (Krupa et al., 2017).

Pharmacological Efficacy

Studies have indicated that tafluprost is an effective IOP-lowering medication. It has been compared with other prostaglandin analogs and beta-blockers, demonstrating non-inferiority or even superiority in some cases. These studies confirm the efficacy of tafluprost in reducing intraocular pressure, a critical factor in the treatment of glaucoma and ocular hypertension (Chabi et al., 2012).

Pharmacokinetics and Ocular Tissue Distribution

Research has explored the metabolism and distribution of tafluprost in ocular tissues. After administration, tafluprost and its metabolites are found in significant concentrations in various ocular tissues, including the cornea, conjunctiva, iris, and aqueous humor. This suggests an effective ocular absorption and distribution profile that contributes to its IOP-lowering effect (Fukano et al., 2011).

Clinical Application and Patient Tolerance

Clinical trials and observational studies have shown that tafluprost is well-tolerated and effective in various patient populations, including those with primary open-angle glaucoma, ocular hypertension, and normal-tension glaucoma. Its preservative-free formulation is particularly advantageous for patients with allergies or sensitivities to preservatives, and it shows minimal safety concerns even in long-term use (Swymer & Neville, 2012).

Ocular Surface Impact

Studies on tafluprost's impact on the ocular surface have demonstrated its safety and tolerability, with no significant adverse effects on ocular surface disease or quality of life. This underlines its suitability as a long-term therapy for glaucoma and ocular hypertension (Rossi et al., 2012).

Comparative Studies

Comparative studies have been conducted to evaluate the efficacy and safety of tafluprost against other prostaglandin analogs and fixed-dose combinations. These studies often find tafluprost to be as effective or superior in IOP reduction, demonstrating its valuable role in glaucoma treatment regimens (Fuwa et al., 2016).

Future Directions

Tafluprost is indicated for reducing elevated intraocular pressure in patients with open-angle glaucoma or ocular hypertension . The recommended dose is one drop of Tafluprost Ophthalmic Solution in the conjunctival sac of the affected eye(s) once daily in the evening . The dose should not exceed once daily since it has been shown that more frequent administration of prostaglandin analogs may lessen the intraocular pressure lowering effect .

properties

IUPAC Name

propan-2-yl (Z)-7-[(1R,2R,3R,5S)-2-[(E)-3,3-difluoro-4-phenoxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34F2O5/c1-18(2)32-24(30)13-9-4-3-8-12-20-21(23(29)16-22(20)28)14-15-25(26,27)17-31-19-10-6-5-7-11-19/h3,5-8,10-11,14-15,18,20-23,28-29H,4,9,12-13,16-17H2,1-2H3/b8-3-,15-14+/t20-,21-,22+,23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSNODXPBBALQOF-VEJSHDCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)CCCC=CCC1C(CC(C1C=CC(COC2=CC=CC=C2)(F)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/C(COC2=CC=CC=C2)(F)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34F2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401021504
Record name Tafluprost
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Molecular Weight

452.5 g/mol
Source PubChem
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Physical Description

Liquid
Record name Tafluprost
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Boiling Point

100°C
Record name Tafluprost
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Solubility

Insoluble, 5.28e-03 g/L
Record name Tafluprost
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Mechanism of Action

Tafluprost acid is a prostanoid selective FP receptor agonist that is believed to reduce the intraocular pressure (IOP) by increasing the outflow of aqueous humor. Studies in animals and humans suggest that the main mechanism of action is increased uveoscleral outflow.
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Product Name

Tafluprost

CAS RN

209860-87-7
Record name Tafluprost
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Record name 1-Methylethyl (5Z)-7-{(1R,2R,3R,5S)-2-[(1E)-3,3-difluoro-4- phenoxy-1- butenyl]-3,5-dihydroxycyclopentyl}-5-heptenoate
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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